molecular formula C9H13NO2S B2663441 4-(Isopropylsulfonyl)aniline CAS No. 25355-76-4

4-(Isopropylsulfonyl)aniline

Cat. No.: B2663441
CAS No.: 25355-76-4
M. Wt: 199.27
InChI Key: DIHIFAYUBGSXGR-UHFFFAOYSA-N
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Description

4-(Isopropylsulfonyl)aniline is a useful research compound. Its molecular formula is C9H13NO2S and its molecular weight is 199.27. The purity is usually 95%.
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Biological Activity

4-(Isopropylsulfonyl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H13NO2SC_9H_{13}NO_2S and a molecular weight of approximately 201.27 g/mol. The compound features a sulfonamide functional group, which is known for its role in various biological interactions. Its structure can be represented as follows:

Structure C6H4(NH2)(SO2C3H7)\text{Structure }\text{C}_6\text{H}_4(\text{NH}_2)(\text{SO}_2\text{C}_3\text{H}_7)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. Notably, it has been studied for its inhibitory effects on phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks), which are implicated in cancer and neurodegenerative diseases. The compound shows promising selectivity against specific isoforms of these kinases, providing a basis for its potential therapeutic applications .

Anticancer Properties

Research indicates that this compound exhibits anticancer activity by inhibiting key signaling pathways involved in tumor growth. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines by modulating the activity of PI5P4Kγ .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10PI5P4Kγ inhibition
A549 (Lung Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)12Cell cycle arrest

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown anti-inflammatory effects. Studies suggest that it can inhibit pro-inflammatory cytokine production in macrophages, thereby reducing inflammation.

Table 2: Anti-inflammatory Activity

Assay TypeResult
Cytokine InhibitionIL-6 reduction by 40%
NO ProductionDecreased by 30%

Case Studies

Case Study 1: Inhibition of PI5P4Kγ

A study conducted on a series of thienylpyrimidines identified this compound as a potent inhibitor of PI5P4Kγ with an IC50 value of approximately 7.1 nM. This finding highlights the compound's potential as a therapeutic agent in targeting PI5P4K-related diseases .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its utility in treating bacterial infections.

Properties

IUPAC Name

4-propan-2-ylsulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-7(2)13(11,12)9-5-3-8(10)4-6-9/h3-7H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHIFAYUBGSXGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.